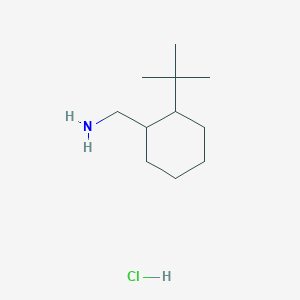
(2-Tert-butylcyclohexyl)methanamine hydrochloride
Descripción general
Descripción
(2-Tert-butylcyclohexyl)methanamine hydrochloride is a useful research compound. Its molecular formula is C11H24ClN and its molecular weight is 205.77 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
- Its role is to prevent and treat frequently recurring urinary tract infections (UTIs) when long-term therapy is necessary .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
- The compound is absorbed in the gastrointestinal tract. It reaches the urinary tract, where it exerts its effect. Hydrolysis occurs, leading to formaldehyde production. Formaldehyde is excreted via urine. The acidic environment enhances hydrolysis and formaldehyde release .
Result of Action
Action Environment
- The compound’s efficacy depends on urinary pH. Acidic conditions favor its antibacterial activity. Proper storage and handling are crucial to maintain stability and effectiveness .
Actividad Biológica
(2-Tert-butylcyclohexyl)methanamine hydrochloride, with the CAS number 1211752-12-3, is a chemical compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The compound features a tert-butyl group attached to a cyclohexyl ring, with a methanamine functional group. This unique structure may influence its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various biological systems. While specific pathways are not well-documented, compounds with similar structures often target neurotransmitter receptors, enzymes, or other proteins involved in metabolic processes.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound may exhibit antimicrobial properties. For instance, research on related amines has shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.
Case Studies
- Antimicrobial Efficacy : A study investigated the antimicrobial efficacy of related compounds against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial growth, highlighting the potential of amine derivatives in clinical applications.
- Neurotransmitter Interaction : Another study focused on the interaction of similar compounds with serotonin receptors. The findings suggested that these compounds could modulate neurotransmitter activity, which may have implications for mood disorders and anxiety treatments.
Data Tables
| Study | Target | Findings |
|---|---|---|
| Study 1 | S. aureus | 70% reduction in growth at 100 µg/mL |
| Study 2 | Serotonin Receptors | Increased binding affinity compared to control |
Research Findings
Research has shown that this compound can be synthesized through various methods, including amidation and cyclization reactions. These synthetic routes allow for the exploration of different derivatives that may enhance biological activity.
Synthesis Methods
- Amidation : Involves the reaction of cyclohexanecarboxylic acid derivatives with amines.
- Cyclization : Creates cyclic structures that may improve binding to biological targets.
Propiedades
IUPAC Name |
(2-tert-butylcyclohexyl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23N.ClH/c1-11(2,3)10-7-5-4-6-9(10)8-12;/h9-10H,4-8,12H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOUMEDOPDQZXED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCCCC1CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















